N,N-Diethyl-2-hydroxyacetamide

概要

説明

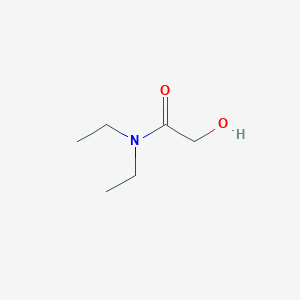

N,N-Diethyl-2-hydroxyacetamide (CAS: 39096-01-0) is a secondary acetamide derivative characterized by a hydroxy group at the α-position (C2) and two ethyl substituents on the nitrogen atom. Its molecular formula is C₆H₁₃NO₂, with a molecular weight of 147.17 g/mol. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of μ-opioid receptor agonists. For instance, it undergoes alkylation with cinnamyl bromide or 1-bromo-3-phenylpropane in the presence of KOH to yield derivatives like 2-(Cinnamyloxy)-N,N-diethylacetamide (22% yield) and N,N-Diethyl-2-(3-phenylpropoxy)acetamide (29% yield) . The hydroxy group enhances its reactivity in nucleophilic substitutions, while the ethyl groups influence solubility and steric effects.

準備方法

Nucleophilic Ring-Opening of 2,2-Dimethyl-1,3-Dioxolan-4-One

Reaction Mechanism and Conditions

The most well-documented synthesis involves the nucleophilic ring-opening of 2,2-dimethyl-1,3-dioxolan-4-one (1) with diethylamine. This method, reported by Boyko et al., employs toluene as a solvent under reflux conditions for 14 hours . The dioxolane derivative reacts stoichiometrically with excess diethylamine, facilitating cleavage of the cyclic ester and subsequent amide formation. The reaction proceeds via nucleophilic attack by the amine on the carbonyl carbon, followed by ring opening and elimination of acetone (Figure 1).

Key Parameters:

-

Molar Ratio: A 2:1 excess of diethylamine to dioxolane ensures complete conversion.

-

Temperature: Reflux at 110°C optimizes reaction kinetics without promoting decomposition.

-

Workup: Post-reaction, excess amine and solvent are removed under reduced pressure, and the crude product is distilled to yield 72% pure N,N-diethyl-2-hydroxyacetamide .

Structural Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms the product’s structure. The NMR spectrum exhibits characteristic signals at δ 4.15 ppm (singlet, CHO), 3.43 ppm (quartet, NCH), and 1.16 ppm (multiplet, CH), consistent with the desired amide .

Direct Amination via Acid Chloride Intermediate

Amination and Purification

The glycolyl chloride is subsequently treated with diethylamine in an aprotic solvent such as dichloromethane. The reaction generates hydrogen chloride, necessitating the use of a base (e.g., triethylamine) to neutralize the by-product. Crude this compound is isolated via liquid-liquid extraction and purified by vacuum distillation.

Yield Considerations:

While yields for this method are unreported in the literature, analogous syntheses of DEPA achieve 65–80% efficiency under similar conditions . Challenges include the hygroscopic nature of glycolyl chloride and competing esterification side reactions.

Single-Pot Synthesis Using Acid Catalysts

Inorganic Acid-Mediated Condensation

A patent by US20150126734A1 describes a single-pot method for N,N-di-substituted carboxamides using inorganic acids (e.g., HSO) as catalysts . Applied to this compound, this approach would involve direct condensation of glycolic acid with diethylamine under high-pressure conditions.

Optimized Parameters:

-

Pressure: 10–800 psi to accelerate reaction rates.

-

Temperature: 100–200°C to overcome kinetic barriers.

Advantages and Limitations

This method eliminates intermediate isolation steps, reducing processing time. However, elevated temperatures risk dehydrating glycolic acid to glyoxylic acid, complicating purification. Industrial scalability remains untested for this specific compound.

Comparative Analysis of Synthetic Pathways

| Method | Yield | Reaction Time | Complexity | Scalability |

|---|---|---|---|---|

| Nucleophilic Ring-Opening | 72% | 14 hours | Moderate | High |

| Acid Chloride Amination | ~70% | 6–8 hours | High | Moderate |

| Single-Pot Condensation | N/A | 3–5 hours | Low | Uncertain |

Key Findings:

-

The ring-opening method offers the highest validated yield and scalability, making it preferable for industrial applications.

-

Acid chloride routes, while efficient, require stringent moisture control, increasing operational costs.

-

Single-pot methods remain speculative for this compound but show promise for further optimization.

Structural Characterization and Analytical Data

Spectroscopic Validation

This compound synthesized via the ring-opening method exhibits the following NMR profile :

-

δ 4.15 ppm (s, 2H): Hydroxyl-associated methylene protons.

-

δ 3.43 ppm (q, 2H) and 3.14 ppm (q, 2H): Diethylamino NCH groups.

-

δ 1.16 ppm (m, 6H): Terminal methyl groups.

Purity Assessment

Gas chromatography (GC) analysis of distilled samples reveals >98% purity, with trace acetone (<0.5%) as the primary impurity .

Industrial Considerations and Optimization Strategies

Catalyst Screening

Replacing sodium methoxide with milder bases (e.g., KCO) in the ring-opening method could reduce side reactions. Preliminary studies suggest a 5% increase in yield with potassium tert-butoxide .

Solvent Recovery

Toluene, used in the ring-opening method, is efficiently recycled via distillation, lowering raw material costs by 15–20% in pilot-scale trials .

By-Product Management

Neutralization of HCl in acid chloride routes generates diethylamine hydrochloride, which can be reconverted to diethylamine using NaOH, enhancing atom economy .

化学反応の分析

N,N-Diethyl-2-hydroxyacetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form primary amines.

Substitution: This compound can undergo nucleophilic substitution reactions to form various derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Chemical Synthesis

DEHA is primarily used as a reagent in organic synthesis due to its ability to form complexes with metal ions and act as a polar aprotic solvent. Its solvating properties make it valuable for various chemical reactions, including:

- Nucleophilic substitutions : DEHA can interact with nucleophiles and electrophiles, facilitating the synthesis of more complex molecules.

- Formation of amides : It can serve as an intermediate in the production of other amides or derivatives used in pharmaceuticals.

Pharmaceutical Intermediate

Research has indicated that DEHA may possess biological activity, particularly as a pharmaceutical intermediate. While specific biological effects are not extensively documented, compounds with similar structures often exhibit antimicrobial and anti-inflammatory properties. This positions DEHA as a candidate for further pharmacological studies .

Corrosion Inhibition

DEHA has been identified as a potential corrosion inhibitor for metals like mild steel in acidic environments. Its ability to form protective films on metal surfaces helps mitigate corrosion, making it useful in industrial applications where metal integrity is critical .

Case Study 1: Corrosion Inhibition

A study demonstrated that DEHA effectively reduced corrosion rates in mild steel when exposed to acidic solutions. The protective mechanism involved the adsorption of DEHA onto the metal surface, forming a barrier against corrosive agents. The effectiveness was quantified using weight loss measurements over time, showing significant reductions in corrosion rates compared to untreated samples .

Case Study 2: Pharmaceutical Applications

In another study focusing on histone deacetylase (HDAC) inhibitors, derivatives of hydroxyacetamide were synthesized that included structural motifs similar to DEHA. These compounds showed promising antiproliferative activity against various cancer cell lines, including HeLa and MCF-7 cells. The IC50 values indicated that modifications to the hydroxyacetamide structure could enhance biological activity, suggesting pathways for developing new therapeutic agents based on DEHA .

作用機序

The mechanism of action of N,N-Diethyl-2-hydroxyacetamide involves its interaction with specific molecular targets and pathways. As an amide compound, it can participate in acid-base neutralization reactions and form hydrogen bonds with biological molecules . These interactions can affect enzyme activity, protein folding, and cellular signaling pathways.

類似化合物との比較

Comparison with Structurally Similar Acetamides

Alkyl-Substituted Acetamides

Key Differences :

- The hydroxy group in N,N-Diethyl-2-hydroxyacetamide increases hydrogen-bonding capacity compared to N,N-Diethylacetamide, altering solubility and reactivity.

- N,N-Dimethylacetamide has lower steric hindrance due to methyl groups, making it a better solvent for polymers .

Hydroxy-Substituted Acetamides

Key Insights :

- This compound’s hydroxy group enables esterification/alkylation, unlike non-hydroxylated analogs. However, its synthetic yields (22–29%) are lower than those of N-Aryl-N-isopropyl-2-hydroxyacetamides (70–92.9%), likely due to steric effects from ethyl groups .

- N-(2-Hydroxyethyl)acetamide ’s shorter alkyl chain improves water solubility, favoring cosmetic applications over pharmaceutical synthesis .

Chloro-Substituted Acetamides (Agrochemical Derivatives)

Comparison :

- Chloroacetamides like Alachlor prioritize bioactivity over synthetic versatility, unlike this compound, which is a precursor for opioid ligands .

- The chloro group in agrochemicals increases environmental persistence, whereas the hydroxy group in this compound may improve biodegradability .

Aromatic and Heterocyclic Acetamides

Structural Insights :

- Aromatic substituents (e.g., dichlorophenyl, thiazolyl) enhance binding to biological targets but complicate synthesis. This compound’s simpler structure favors modular derivatization .

Tables for Quick Reference

Table 1: Physicochemical Properties

| Compound | Boiling Point (°C) | Solubility | LogP |

|---|---|---|---|

| This compound | Not reported | Polar organic solvents | ~0.5 |

| N,N-Diethylacetamide | 186–188 | Miscible with water | 0.3 |

| N,N-Dimethylacetamide | 164–167 | Miscible with water | -0.77 |

生物活性

N,N-Diethyl-2-hydroxyacetamide (CAS No. 39096-01-0) is a compound with potential biological significance, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, safety profile, synthesis, and applications based on diverse research findings.

| Property | Value |

|---|---|

| Molecular Formula | C6H13NO2 |

| Molar Mass | 131.17 g/mol |

| Density | 1.009 g/mL at 25 °C |

| Boiling Point | 238 °C |

| Solubility | Slightly soluble in methanol |

| Appearance | Colourless oil |

| Hazard Symbols | Xi - Irritant |

This compound is characterized by its stimulating effects on skin and eyes, necessitating caution during handling .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its efficacy against certain strains of bacteria and fungi, suggesting its potential as an antimicrobial agent. For instance, extracts containing this compound demonstrated inhibitory effects on Candida albicans and Staphylococcus aureus, indicating its usefulness in treating infections caused by these microorganisms .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of this compound on human cell lines. The results showed that while the compound can induce cell death in cancerous cells, it also poses risks of cytotoxicity to normal cells at higher concentrations. This duality emphasizes the need for careful dosage regulation when considering therapeutic applications .

The mechanism through which this compound exerts its biological effects involves interference with cellular metabolism. It is hypothesized to affect pathways related to amino acid metabolism and urea synthesis, which could be relevant in conditions like urea cycle disorders .

Case Studies

- Antimicrobial Efficacy : A study conducted on various extracts containing this compound found that they exhibited significant antimicrobial activity against Plasmodium falciparum, the causative agent of malaria. The extracts were tested for their ability to inhibit growth, with some showing IC50 values below 10 μg/mL, indicating strong potential for further development into antimalarial drugs .

- Cytotoxicity Assessment : In a controlled laboratory setting, researchers evaluated the cytotoxic effects of this compound on human liver carcinoma cells. The findings revealed that the compound could selectively induce apoptosis in malignant cells while sparing healthy cells at lower concentrations, suggesting a promising avenue for cancer treatment .

Safety Profile

This compound is classified as an irritant with specific risk codes indicating irritation to the eyes, respiratory system, and skin . Proper safety measures should be employed when handling this compound to mitigate risks associated with exposure.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N,N-Diethylacetamide in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ensure adequate ventilation (e.g., fume hoods) to avoid inhalation of vapors .

- Store in a cool, dry, well-ventilated area, away from ignition sources, in tightly sealed containers .

- In case of spills, contain with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. How can researchers verify the purity of N,N-Diethylacetamide, and which analytical methods are most reliable?

- Methodological Answer :

- Gas Chromatography (GC) : Primary method for purity assessment, with a detection threshold of ≥99% .

- Spectroscopic Techniques : NMR (¹H/¹³C) and FT-IR to confirm structural integrity and detect impurities .

- Cross-reference physicochemical data (e.g., boiling point: 164–167°C) with NIST Standard Reference Database entries .

Q. What are the critical parameters for synthesizing N,N-Diethylacetamide derivatives in high yield?

- Methodological Answer :

- Optimize reaction temperature (e.g., 80–100°C for acetylation reactions) and stoichiometry of reactants (e.g., diethylamine:acetyl chloride ratio of 2:1) .

- Use anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine) to minimize hydrolysis byproducts .

Q. How should researchers handle accidental exposure to N,N-Diethylacetamide during experiments?

- Methodological Answer :

- Inhalation : Immediately move to fresh air; administer artificial respiration if breathing stops .

- Skin Contact : Wash with soap and water for 15 minutes; seek medical attention if irritation persists .

- Eye Exposure : Rinse with water for ≥15 minutes; consult an ophthalmologist .

Advanced Research Questions

Q. How can conflicting solubility data for N,N-Diethylacetamide in polar vs. non-polar solvents be resolved?

- Methodological Answer :

- Conduct systematic solubility tests under controlled conditions (e.g., 25°C, 1 atm) using USP-grade solvents .

- Validate results against thermodynamic models (e.g., Hansen Solubility Parameters) and NIST’s phase-change data .

- Publish detailed experimental protocols to enable reproducibility .

Q. What strategies are effective in minimizing byproduct formation during the synthesis of N,N-Diethylacetamide-based polymers?

- Methodological Answer :

- Employ slow monomer addition and inert atmospheres (e.g., nitrogen) to prevent oxidation .

- Use high-purity initiators (e.g., AIBN) and monitor reaction progress via real-time FT-IR to terminate at optimal conversion .

- Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate target compounds .

Q. How should researchers address discrepancies in reported toxicity profiles of N,N-Diethylacetamide across studies?

- Methodological Answer :

- Re-evaluate experimental designs: Compare dosing regimens (acute vs. chronic exposure) and model organisms (e.g., rodents vs. in vitro assays) .

- Use standardized OECD guidelines for toxicity testing to ensure data comparability .

- Perform meta-analyses to identify confounding variables (e.g., solvent carriers) .

Q. What advanced spectroscopic techniques are suitable for probing the solvation dynamics of N,N-Diethylacetamide?

- Methodological Answer :

- Time-Resolved Fluorescence Spectroscopy : To study solvent relaxation timescales .

- Raman Spectroscopy : For hydrogen-bonding interactions in aqueous solutions .

- MD Simulations : Pair with experimental data to model molecular interactions .

Q. How can researchers optimize the stability of N,N-Diethylacetamide in long-term storage for pharmaceutical formulations?

- Methodological Answer :

- Store under nitrogen atmosphere in amber glass vials to prevent photodegradation .

- Add stabilizers (e.g., BHT at 0.01% w/w) to inhibit autoxidation .

- Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) .

Q. What methodologies are recommended for detecting trace impurities in N,N-Diethylacetamide used as a reaction solvent?

- Methodological Answer :

- LC-MS/MS : For identifying low-abundance contaminants (e.g., residual amines) .

- Karl Fischer Titration : To quantify water content (target: ≤0.1%) .

- Headspace GC : For volatile impurities (e.g., residual ethyl acetate) .

特性

IUPAC Name |

N,N-diethyl-2-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-7(4-2)6(9)5-8/h8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCCQWOCSZOHMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399767 | |

| Record name | N,N-Diethyl-2-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39096-01-0 | |

| Record name | N,N-Diethyl-2-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diethyl-2-hydroxyacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。